(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
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Overview
Description
[2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is a chemical compound known for its versatile applications in various fields, including industrial and scientific research. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate typically involves the reaction of propylene oxide with glycerol, followed by esterification with acrylic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the hydroxyl groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Various nucleophiles; ambient conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is used as a monomer in the synthesis of polymers. Its reactivity allows for the creation of various polymeric materials with tailored properties .
Biology
In biological research, this compound is utilized in the development of hydrogels and other biomaterials. These materials are often used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties .
Medicine
In the medical field, [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is explored for its potential in creating biocompatible coatings for medical devices. These coatings can enhance the performance and longevity of implants .
Industry
Industrially, this compound is employed in the production of adhesives, coatings, and sealants. Its ability to form strong, durable bonds makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in polymerization reactions, leading to the formation of cross-linked networks. These networks are responsible for the material’s mechanical properties and stability .
Comparison with Similar Compounds
Similar Compounds
Polypropylene glycol: Similar in structure but lacks the acrylate groups.
Polyethylene glycol: Similar in its use in hydrogels but has different chemical properties.
Bisphenol A diglycidyl ether: Used in similar applications but has a different molecular structure.
Uniqueness
What sets [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate apart is its combination of hydroxyl and acrylate groups. This unique structure allows for versatile reactivity and application in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
94160-28-8 |
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Molecular Formula |
C18H30O8 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-5-[3-[(E)-4-carboxy-2-methylbut-3-enoxy]-2-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(26-10-15(3)19)12-25-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChI Key |
LXNUAQFJXYLDPQ-YDFGWWAZSA-N |
Isomeric SMILES |
CC(/C=C/C(=O)O)COCC(OCC(O)C)COCC(/C=C/C(=O)O)C |
Canonical SMILES |
CC(COCC(COCC(C)C=CC(=O)O)OCC(C)O)C=CC(=O)O |
Origin of Product |
United States |
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